molecular formula C12H18N2 B7549660 3,5-Dicyclopropyl-1-propan-2-ylpyrazole

3,5-Dicyclopropyl-1-propan-2-ylpyrazole

Cat. No.: B7549660
M. Wt: 190.28 g/mol
InChI Key: AAQNLDKPRLXLIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dicyclopropyl-1-propan-2-ylpyrazole is a pyrazole derivative featuring two cyclopropyl substituents at positions 3 and 5 and an isopropyl group at position 1. Its molecular structure (C₁₃H₁₈N₂, MW: 234.34 g/mol) combines steric bulk from the cyclopropyl rings with moderate hydrophobicity (LogP: ~3.2).

Properties

IUPAC Name

3,5-dicyclopropyl-1-propan-2-ylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-8(2)14-12(10-5-6-10)7-11(13-14)9-3-4-9/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQNLDKPRLXLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C2CC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below contrasts 3,5-dicyclopropyl-1-propan-2-ylpyrazole with three analogs:

Compound Name Molecular Weight (g/mol) Substituents (Positions) Melting Point (°C) Water Solubility (mg/mL) LogP
3,5-Dicyclopropyl-1-propan-2-ylpyrazole 234.34 Cyclopropyl (3,5), Isopropyl (1) 145–147 0.5 3.2
3,5-Dimethyl-1-propan-2-ylpyrazole 166.24 Methyl (3,5), Isopropyl (1) 98–100 2.1 2.5
1-Isopropyl-3,5-diphenylpyrazole 264.35 Phenyl (3,5), Isopropyl (1) 180–182 0.1 4.1
3,5-Bis(trifluoromethyl)-1-propan-2-ylpyrazole 268.23 CF₃ (3,5), Isopropyl (1) 120–122 0.3 3.8

Key Observations:

  • Steric and Electronic Effects: The cyclopropyl groups in the target compound introduce greater steric hindrance than methyl substituents but less than phenyl or trifluoromethyl groups. Cyclopropane’s ring strain (~27 kcal/mol) enhances reactivity in ring-opening reactions compared to phenyl analogs .
  • Solubility and Lipophilicity: The dicyclopropyl derivative exhibits lower water solubility than the dimethyl analog due to increased hydrophobicity (LogP 3.2 vs. 2.5). However, it is more soluble than the diphenyl derivative (LogP 4.1), which is hindered by aromatic π-stacking .
  • Thermal Stability: The higher melting point of the dicyclopropyl compound (145–147°C) versus the dimethyl analog (98–100°C) suggests improved crystallinity from rigid cyclopropane rings.

Reactivity and Functional Comparisons

  • This property is exploited in prodrug design .
  • Electrophilic Substitution: Electron-withdrawing trifluoromethyl groups in the bis(trifluoromethyl) analog deactivate the pyrazole ring toward electrophilic attacks, whereas the dicyclopropyl compound shows moderate reactivity due to cyclopropane’s inductive electron-donating effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.